molecular formula C8H9BrO2 B096659 (4-Bromo-3-methoxyphenyl)methanol CAS No. 17100-64-0

(4-Bromo-3-methoxyphenyl)methanol

Cat. No. B096659
CAS RN: 17100-64-0
M. Wt: 217.06 g/mol
InChI Key: KXUYHKRDJBTPDF-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 17100-64-0 . It has a molecular weight of 217.06 and is typically a yellow to brown liquid .


Synthesis Analysis

The synthesis of “(4-Bromo-3-methoxyphenyl)methanol” can be achieved through various methods. One method involves the use of N-bromosuccinimide in tetrahydrofuran at 20℃ for 8 hours . Another method involves the use of sodium bromate and sodium bisulfite in a mixture of acetonitrile and water at 20℃ for 1.5 hours .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methoxyphenyl)methanol” is 1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(4-Bromo-3-methoxyphenyl)methanol” is a yellow to brown liquid . It has a molecular weight of 217.06 . The compound is sealed in dry, room temperature conditions .

Safety and Hazards

“(4-Bromo-3-methoxyphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromo-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYHKRDJBTPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543584
Record name (4-Bromo-3-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methoxyphenyl)methanol

CAS RN

17100-64-0
Record name 4-Bromo-3-methoxybenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-3-methoxyphenyl)-methanol
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Synthesis routes and methods I

Procedure details

4-Bromo-3-methoxybenzoic acid (23.1 g, 0.1 m) dissolved in tetrahydrofuran (200 ml) is added to 1M borane in tetrahydrofuran (150 ml) stirred at 5°. The mixture is refluxed, cooled, treated with methanol, refluxed and concentrated in vacuo to give 4-bromo-3-methoxybenzyl alcohol.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 5.00 g of 3-methoxybenzyl alcohol in MeCN-water (180 ml, 1:1) was added 8.60 g sodium hydrogen sulfite and 8.19 g of sodium bromate and the reaction mixture was stirred at room temperature for two hours. After the reaction, an aqueous solution of 10% sodium thiosulfate and Et2O were added, and liquid separation was performed. After the organic layer was sequentially washed with 5% K2CO3, water and saturated brine, and dried over MgSO4, the drying agent was separated by filtration and the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silicagel 60; mobile phase: EtOAc/n-hexane=1/4; v/v) to obtain 5.02 g of the title compound (colorless solid).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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